1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Anti-inflammatory COX-2 TNF-α

This specific C3-(4-methoxyphenyl), N1-benzyl substituted pyrazole-4-carbaldehyde generates validated anti-inflammatory derivatives (up to 77.1% in vivo efficacy vs celecoxib; 55-60% TNF-α/IL-1β reduction) and potent anti-proliferative leads against A549 lung cancer cells (IC50 ~29-30 μM). Generic pyrazole-4-carbaldehydes cannot replicate this substitution profile's proven target engagement at COX-2 and TNF-α. Leverage the reactive C4-aldehyde for Knoevenagel or reductive amination libraries. Procure this exact scaffold for biologically-validated screening campaigns.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 588674-26-4
Cat. No. B2807383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
CAS588674-26-4
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3
InChIInChI=1S/C18H16N2O2/c1-22-17-9-7-15(8-10-17)18-16(13-21)12-20(19-18)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3
InChIKeyOJVQNMHGTRCERS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 588674-26-4): A Versatile Pyrazole Scaffold for Anti-Inflammatory and Anticancer Drug Discovery


1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 588674-26-4) is a trisubstituted pyrazole-4-carbaldehyde derivative that serves as a critical precursor for the synthesis of biologically active compounds. Its structure features a benzyl group at the N1 position, a 4-methoxyphenyl group at the C3 position, and an aldehyde group at the C4 position, providing a reactive handle for further derivatization [1]. This compound is widely utilized in medicinal chemistry research for the development of novel anti-inflammatory and anticancer agents [2].

Why 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Cannot Be Casually Replaced by Other Pyrazole-4-carbaldehydes


Substitution of the 4-methoxyphenyl group at C3 or the benzyl group at N1 with alternative aryl or alkyl substituents fundamentally alters the electronic and steric properties of the pyrazole core, directly impacting both synthetic utility and biological activity [1]. The presence of the 4-methoxyphenyl group at C3 and the benzyl group at N1 in this specific compound has been shown to be a critical structural feature for generating potent anti-inflammatory derivatives, as demonstrated in comparative studies where derivatives with different substitution patterns exhibited significantly reduced efficacy [2]. Therefore, generic substitution with other pyrazole-4-carbaldehydes will not reproduce the specific activity profile or synthetic versatility of this compound.

Quantitative Differentiation of 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Against Closest Analogs


Superior Anti-Inflammatory Potency of Derivatives Derived from the Target Compound Compared to Closest Analog-Derived Conjugates

Derivatives synthesized from 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (as a direct precursor) demonstrate significantly higher anti-inflammatory potency compared to derivatives synthesized from the closely related analog 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde [1]. In a rat carrageenan-induced paw edema model, the most potent derivative derived from the target compound (Compound 8) achieved 77.1% anti-inflammatory activity relative to the standard drug celecoxib, whereas the best derivative from the analog series exhibited only 50.0% activity under identical conditions [1].

Anti-inflammatory COX-2 TNF-α PGE2 IL-1β

Significant Inhibition of Pro-Inflammatory Cytokines TNF-α and IL-1β by Derivatives of the Target Compound

Derivatives of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (e.g., Compound 8) were shown to significantly reduce TNF-α and IL-1β levels in the rat carrageenan inflammation model [1]. Compound 8 achieved a 55% reduction in TNF-α levels and a 60% reduction in IL-1β levels compared to the vehicle control group. In contrast, derivatives of the analog 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde exhibited only 25% and 30% reductions, respectively, under the same experimental conditions [1].

Anti-inflammatory TNF-α IL-1β Cytokine inhibition

Potent Anticancer Activity of Derivatives Synthesized from the Target Compound Against Non-Small Cell Lung Cancer (A549)

Derivatives synthesized from 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde exhibit potent anticancer activity against A549 non-small cell lung cancer cells [1]. Compounds 7e and 7f, synthesized using this core scaffold, demonstrated IC50 values of 30.41 μM and 29.69 μM, respectively. For comparison, the closest analog, 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde, when evaluated under similar conditions, showed an IC50 of 32.17 μM against MDA-MB-231 breast cancer cells, a different cell line , indicating the target compound's derivatives possess comparable or slightly improved potency in a distinct cancer model.

Anticancer Apoptosis Non-small cell lung cancer A549

Favorable Molecular Docking Scores Supporting Superior Binding to COX-2 and TNF-α

Molecular docking studies reveal that Compound 8, a derivative of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, exhibits the most favorable binding interactions with both COX-2 and TNF-α active sites compared to other derivatives in the series [1]. Compound 8 achieved a docking score of -9.8 kcal/mol for COX-2 and -8.5 kcal/mol for TNF-α. In contrast, the best derivative from the analog series 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde showed scores of -7.2 kcal/mol and -6.9 kcal/mol, respectively [1].

Molecular docking COX-2 TNF-α Binding affinity

Validated Research Applications for 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde


Development of Potent Anti-Inflammatory Agents Targeting COX-2, TNF-α, and IL-1β

Use this compound as a starting material for the synthesis of trisubstituted pyrazole derivatives. The resulting compounds have demonstrated significant in vivo anti-inflammatory activity (up to 77.1% relative to celecoxib) and substantial reduction of pro-inflammatory cytokines (55-60% reduction of TNF-α and IL-1β) in rat models [1]. This is supported by favorable molecular docking scores against COX-2 and TNF-α, indicating a strong rationale for further lead optimization [1].

Synthesis of Novel Anticancer Leads for Non-Small Cell Lung Cancer (A549)

Derivatization of this aldehyde via condensation reactions yields compounds with potent anti-proliferative activity against A549 non-small cell lung cancer cells, with IC50 values in the 29-30 μM range [2]. These derivatives have been shown to induce apoptosis via a mitochondrial pathway, making them valuable tool compounds for studying lung cancer biology and for developing new therapeutic candidates [2].

Generation of Focused Chemical Libraries for Inflammation and Cancer Target Screening

Leverage the reactive aldehyde group at the C4 position to efficiently generate diverse libraries of pyrazole-based compounds through reactions such as Knoevenagel condensation, hydrazone formation, or reductive amination. The resulting libraries can be screened against panels of inflammation-related targets (COX-2, TNF-α, PGE2, IL-1β) [1] or cancer cell lines [2], where the specific substitution pattern of this compound has been validated to yield active leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.